molecular formula C13H9Cl2NO3S B5557300 Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B5557300
M. Wt: 330.2 g/mol
InChI Key: TZTNJHQHNQQEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C13H9Cl2NO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a 2,4-dichlorobenzoyl group attached to the amino group of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a suitable catalyst to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-(benzoylamino)thiophene-2-carboxylate

Uniqueness

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is unique due to the presence of the 2,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a lead compound in drug discovery and its utility in materials science .

Biological Activity

Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C13H9Cl2NO3SC_{13}H_{9}Cl_{2}NO_{3}S, is a derivative of thiophene, which is known for its diverse applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 2,4-dichlorobenzoyl group and an ester functional group. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9Cl2NO3SC_{13}H_{9}Cl_{2}NO_{3}S
  • Molecular Weight : 304.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between 3-amino-2-thiophenecarboxylic acid and 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to ensure high yields and purity. The final product is obtained through esterification with methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Klebsiella pneumoniaeLow

The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of pro-inflammatory mediators like prostaglandins. This inhibition could potentially reduce inflammation in various clinical scenarios.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A detailed investigation published in a peer-reviewed journal assessed the antibacterial effects of various thiophene derivatives, including this compound. The study utilized agar diffusion methods to measure inhibition zones against several pathogens, confirming its broad-spectrum antimicrobial activity .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory potential of this compound in vitro. The results demonstrated a significant reduction in inflammatory markers when treated with varying concentrations of this compound .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's interaction with COX enzymes leads to decreased production of inflammatory mediators.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNJHQHNQQEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.